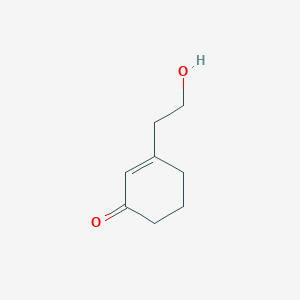

3-(2-Hydroxyethyl)-2-cyclohexenone

Description

Significance of Cyclohexenone Scaffolds in Organic Synthesis and Natural Product Chemistry

Cyclohexenone scaffolds are pivotal structural motifs in a vast array of natural products and have been instrumental in the synthesis of complex molecules, including steroids and alkaloids. wikipedia.orgpressbooks.pub Their prevalence in bioactive natural products underscores their importance as "privileged scaffolds" in medicinal chemistry. mdpi.comnih.gov The inherent reactivity of the cyclohexenone ring system provides a versatile platform for a variety of chemical transformations, making it a valuable intermediate in the construction of intricate molecular architectures. pressbooks.pubuic.edu The ability to introduce diverse functionalities at various positions on the ring allows for the fine-tuning of steric and electronic properties, which is crucial in drug discovery and materials science. mdpi.commdpi.com

The synthesis of cyclohexenone derivatives is a well-established area of organic chemistry, with the Robinson annulation being a classic and powerful method for their construction. wikipedia.orgjk-sci.comjove.com This reaction, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, has been a cornerstone in the synthesis of six-membered rings for decades. wikipedia.orgpressbooks.pub

Unique Reactivity Profile Conferred by the α,β-Unsaturated Ketone and Hydroxyethyl (B10761427) Functionalities of 3-(2-Hydroxyethyl)-2-cyclohexenone

The chemical behavior of this compound is dictated by the synergistic interplay of its two key functional groups: the α,β-unsaturated ketone and the hydroxyethyl side chain. The α,β-unsaturated ketone system is a classic Michael acceptor, susceptible to conjugate addition (1,4-addition) by a wide range of nucleophiles at the β-position. masterorganicchemistry.com This reactivity is fundamental to many carbon-carbon bond-forming reactions.

Simultaneously, the carbonyl group can undergo direct nucleophilic attack (1,2-addition). The competition between these two addition pathways is influenced by the nature of the nucleophile and the reaction conditions. The presence of the hydroxyethyl group introduces a nucleophilic center within the molecule, which can participate in intramolecular reactions or be used as a handle for further functionalization, such as etherification or esterification. This dual reactivity makes this compound a potentially valuable bifunctional building block in organic synthesis.

Historical Development and Emerging Trends in Research Pertaining to this compound and Related Structures

While specific research on this compound is limited in publicly available literature, the broader field of functionalized cyclohexenones is a dynamic area of investigation. Historically, the focus has been on the development of synthetic methodologies, such as the Robinson annulation, to access these scaffolds. wikipedia.orgjk-sci.com

Emerging trends indicate a growing interest in the asymmetric synthesis of highly substituted cyclohexenones, driven by the demand for enantiomerically pure compounds in pharmaceutical development. organic-chemistry.org Furthermore, the functionalization of the cyclohexenone core at less conventional positions, such as the gamma-position, is an area of active research, aiming to expand the chemical space accessible from these versatile starting materials. uic.edu The development of novel catalytic systems and the use of sustainable and atom-economical synthetic methods are also at the forefront of current research in this area. mdpi.comtaylorfrancis.com The exploration of functionalized cyclohexenones in materials science, for example, in the development of novel polymers and sensing devices, represents another burgeoning research direction. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

3-(2-hydroxyethyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C8H12O2/c9-5-4-7-2-1-3-8(10)6-7/h6,9H,1-5H2 |

InChI Key |

WBWFRNUVWHBKSC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC(=O)C1)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Hydroxyethyl 2 Cyclohexenone and Its Precursors

Established Synthetic Routes to the 2-Cyclohexenone Core and Strategies for Functionalization

The 2-cyclohexenone framework is a common motif in organic synthesis, and numerous methods have been developed for its construction. These methods provide the foundational scaffold upon which further functionalization, such as the introduction of the 2-hydroxyethyl side chain, can be achieved.

Robinson Annulation and Variants for Cyclohexenone Construction

The Robinson annulation is a cornerstone of six-membered ring synthesis in organic chemistry. rsc.org Discovered by Sir Robert Robinson in 1935, this reaction sequence creates a cyclohexenone ring by forming three new carbon-carbon bonds. rsc.org The process is a powerful tool for constructing fused ring systems and has been instrumental in the synthesis of complex molecules like steroids. organicchemistrytutor.comfiveable.me

The reaction proceeds in two distinct stages: a Michael addition followed by an intramolecular aldol (B89426) condensation. rsc.orgfiveable.me Typically, a ketone is treated with a base to form an enolate, which then acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone, such as methyl vinyl ketone. rsc.org This initial step forms a 1,5-dicarbonyl compound. researchgate.net In the subsequent step, treatment with a base promotes an intramolecular aldol condensation, where one of the carbonyl groups is attacked by an enolate formed elsewhere in the molecule, leading to the formation of a six-membered ring. fiveable.me Dehydration of the resulting β-hydroxyketone yields the final α,β-unsaturated cyclohexenone product. researchgate.net

The versatility of the Robinson annulation is enhanced by its variants, which allow for the use of different starting materials and reaction conditions. For instance, the Wichterle reaction, a variant of the Robinson annulation, employs 1,3-dichloro-cis-2-butene in place of methyl vinyl ketone to prevent undesirable polymerization during the Michael addition. rsc.org

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Michael Addition | A base-catalyzed conjugate addition of a ketone enolate to an α,β-unsaturated ketone. | Enolate, 1,5-Diketone |

| 2. Intramolecular Aldol Condensation | A base-catalyzed cyclization of the 1,5-diketone, followed by dehydration. | β-Hydroxyketone |

Ring-Closing Metathesis Approaches to the Cyclohexenone System

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of unsaturated rings, including the 2-cyclohexenone system. beilstein-journals.org This reaction utilizes transition metal catalysts, most notably those based on ruthenium, such as Grubbs' catalysts, to facilitate the intramolecular metathesis of a diene. beilstein-journals.orgorgsyn.org The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene, which shifts the equilibrium towards the cyclic product. beilstein-journals.org

The mechanism of RCM involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the metal catalyst and an alkene on the substrate. beilstein-journals.org A subsequent cycloreversion can either regenerate the starting materials or proceed to form a new alkene and a new metal-carbene species, continuing the catalytic cycle until the cyclic product is formed. beilstein-journals.org RCM is highly valued for its tolerance of a wide range of functional groups, which can reduce the need for extensive protecting group strategies. orgsyn.org This methodology allows for the formation of cyclic alkenes of various sizes, from 5- to 30-membered rings. orgsyn.org

Other Cyclization Strategies

Beyond the Robinson annulation and RCM, other cyclization strategies have been developed to access the cyclohexenone core. These include tandem reactions that combine multiple bond-forming events in a single pot. For example, TFA-promoted carbocyclizations of terminal 5-alkynals can yield cyclohexenones through a process that can be viewed as a tandem alkyne hydration/aldol condensation. organic-chemistry.org Another approach involves the palladium-catalyzed intramolecular oxidative alkylation of ζ-alkenyl β-keto esters, which can produce 2-cyclohexenones in high yield. organic-chemistry.org These alternative methods provide additional tools for synthetic chemists to construct the cyclohexenone scaffold, sometimes offering advantages in terms of efficiency or substrate scope. Peptide cyclization techniques, while typically applied to amino acid chains, also encompass a broad range of ring-forming reactions that share principles with small molecule synthesis, such as lactam formation and various chemoselective ligations. nih.gov

Targeted Synthesis of the 2-Hydroxyethyl Side Chain onto the Cyclohexenone Framework

Once the 2-cyclohexenone core is established, the next critical step is the introduction of the 2-hydroxyethyl side chain at the C-3 position. This requires a regioselective method that can form a carbon-carbon bond at the β-carbon of the α,β-unsaturated system.

Methods for Introduction of the Hydroxyethyl (B10761427) Group at the C-3 Position

The introduction of an alkyl group at the C-3 position of a 2-cyclohexenone is most effectively achieved through a conjugate addition (or 1,4-addition) reaction. masterorganicchemistry.comlibretexts.org While strong nucleophiles like Grignard reagents tend to add directly to the carbonyl carbon (1,2-addition), softer nucleophiles preferentially attack the β-carbon. libretexts.orgwikipedia.org

Organocuprate reagents, also known as Gilman reagents, are particularly well-suited for this purpose. fiveable.menumberanalytics.com These reagents, with the general formula R₂CuLi, are less basic and are considered "soft" nucleophiles, leading to selective 1,4-addition to α,β-unsaturated ketones. chem-station.com The mechanism involves the addition of the cuprate (B13416276) to the β-carbon, which generates a lithium enolate intermediate. Subsequent protonation during aqueous workup yields the 3-substituted cyclohexanone (B45756). organicchemistrytutor.com

For the synthesis of 3-(2-Hydroxyethyl)-2-cyclohexenone, a Gilman reagent derived from a protected 2-hydroxyethyl halide would be the ideal nucleophile. For example, a reagent prepared from 2-(t-butyldimethylsilyloxy)ethyl bromide could be used. The conjugate addition of this reagent to 2-cyclohexenone would yield the silyl-protected 3-substituted cyclohexanone, which upon deprotection would reveal the desired hydroxyl group. The enolate formed during the conjugate addition can also be trapped with an electrophile, allowing for further functionalization at the C-2 position if desired. organicchemistrytutor.comyoutube.com

Strategies for Functional Group Compatibility and Protection-Deprotection Sequences

The synthesis of this compound requires careful management of functional group compatibility, primarily necessitating the use of protecting groups. organicchemistrydata.org The hydroxyl group of the 2-hydroxyethyl side chain precursor is acidic and would be incompatible with the highly basic and nucleophilic organometallic reagents used in its introduction, such as organolithiums (used to prepare the cuprate) and the cuprate itself. ic.ac.uk

Therefore, the hydroxyl group must be protected before the formation of the C-C bond. Silyl ethers are a common choice for protecting alcohols due to their ease of installation, stability under a range of reaction conditions, and selective removal. chem-station.comorganicchemistrydata.org A popular and robust protecting group is the tert-butyldimethylsilyl (TBDMS or TBS) group. chem-station.com It can be installed on the alcohol and is stable to the conditions of cuprate formation and conjugate addition.

After the successful introduction of the protected side chain, the protecting group must be removed (deprotection) to yield the final product. Silyl ethers are typically cleaved under acidic conditions or by using a source of fluoride (B91410) ion, such as tetra-n-butylammonium fluoride (TBAF). chem-station.com The choice of protecting group and the deprotection conditions must be made carefully to ensure that other functional groups in the molecule, particularly the cyclohexenone moiety, remain intact. ic.ac.uk

| Protecting Group | Abbreviation | Common Deprotection Conditions |

|---|---|---|

| tert-Butyldimethylsilyl | TBDMS, TBS | Fluoride ion (e.g., TBAF), Acetic Acid, HF |

| Triethylsilyl | TES | Trifluoroacetic acid, Acetic Acid, HF |

| Trimethylsilyl | TMS | Potassium fluoride, Acetic acid |

| Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |

Stereoselective Synthesis of Chiral Derivatives of this compound

The creation of chiral centers with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active molecules. For derivatives of this compound, achieving stereoselectivity is crucial for their application as chiral synthons. Two primary strategies, asymmetric catalysis and the use of chiral auxiliaries, have proven effective in this endeavor.

Asymmetric Catalysis in Cyclohexenone Synthesis

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the context of cyclohexenone synthesis, several catalytic systems have been developed.

One notable method involves the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones using ene-reductases. ucd.ienih.govnih.gov This biocatalytic approach utilizes enzymes like OPR3 and YqjM to achieve highly enantioselective hydrogenation, yielding chiral 4,4-disubstituted 2-cyclohexenones with enantiomeric excesses (ee) often exceeding 99%. ucd.ienih.govnih.gov The reaction proceeds under mild, environmentally benign conditions, a significant advantage over many traditional chemical methods. ucd.ienih.gov The substrate scope for this transformation is broad, tolerating various substituents on the cyclohexadienone ring, as detailed in the table below.

Table 1: Ene-Reductase Catalyzed Desymmetrization of 4,4-Disubstituted 2,5-Cyclohexadienones

| Substrate (1) | Enzyme | Product (2) | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-Phenyl-4-methyl-2,5-cyclohexadienone (1a) | YqjM | (R)-4-Phenyl-4-methyl-2-cyclohexenone (2a) | 78 | >99 |

| 4-(4'-Fluorophenyl)-4-methyl-2,5-cyclohexadienone (1b) | OPR3 | (R)-4-(4'-Fluorophenyl)-4-methyl-2-cyclohexenone (2b) | 76 | >99 |

| 4-(4'-Fluorophenyl)-4-methyl-2,5-cyclohexadienone (1b) | YqjM | (S)-4-(4'-Fluorophenyl)-4-methyl-2-cyclohexenone (2b) | 63 | >99 |

| 4-(4'-Methoxyphenyl)-4-methyl-2,5-cyclohexadienone (1h) | OPR3 | (R)-4-(4'-Methoxyphenyl)-4-methyl-2-cyclohexenone (2h) | 44 | 99 |

| 4-(4'-Methoxyphenyl)-4-methyl-2,5-cyclohexadienone (1h) | YqjM | (S)-4-(4'-Methoxyphenyl)-4-methyl-2-cyclohexenone (2h) | 47 | >99 |

| 4-(3',4'-Dimethoxyphenyl)-4-methyl-2,5-cyclohexadienone (1i) | OPR3 | (R)-4-(3',4'-Dimethoxyphenyl)-4-methyl-2-cyclohexenone (2i) | 63 | >99 |

| 4-(3',4'-Dimethoxyphenyl)-4-methyl-2,5-cyclohexadienone (1i) | YqjM | (S)-4-(3',4'-Dimethoxyphenyl)-4-methyl-2-cyclohexenone (2i) | 97 | >99 |

Data sourced from a study on ene-reductase catalyzed desymmetrization. nih.govnih.gov

Another powerful asymmetric catalytic method is the enantioselective isomerization of β,γ-unsaturated cyclohexenones to their α,β-unsaturated chiral isomers. This transformation can be realized through cooperative iminium-base catalysis using newly designed chiral diamine catalysts derived from cinchona alkaloids. This approach has been successfully applied to the synthesis of various optically active cyclohex-2-enones with high yields and enantioselectivities.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.netsoton.ac.uk After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. researchgate.net This strategy has been widely applied in the synthesis of complex molecules. researchgate.net

Oxazolidinones, popularized by David A. Evans, are a prominent class of chiral auxiliaries. researchgate.net They can be used to direct a variety of stereoselective transformations, including alkylations and aldol reactions, by sterically shielding one face of the enolate. researchgate.net For the synthesis of chiral derivatives of this compound, a chiral oxazolidinone could be attached to a precursor, followed by a diastereoselective reaction to introduce the desired stereochemistry. Subsequently, the auxiliary would be removed to yield the enantiomerically enriched product.

A study on a new cyclohexyl-based chiral auxiliary, (±)-trans-2-trityl-1-cyclohexanol ((±)-TTC), demonstrated its effectiveness in a permanganate-mediated oxidative cyclization, achieving a high diastereomeric ratio of 97:3. soton.ac.uk This highlights the potential of developing novel chiral auxiliaries to achieve high stereoselectivity in specific synthetic steps. The choice of auxiliary and the reaction conditions are critical for maximizing the diastereoselectivity of the transformation. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of this compound, this translates to the development of methodologies that are more environmentally benign.

Solvent-Free and Catalyst-Free Methodologies

One of the key principles of green chemistry is the reduction or elimination of solvents, which often constitute a significant portion of the waste generated in a chemical process. Solvent-free, or neat, reactions can lead to improved efficiency, easier product isolation, and reduced environmental impact. For instance, a solvent-free approach has been reported for the synthesis of arylmethylene bis(3-hydroxy-5,5'-dimethyl-2-cyclohexene-1-ones) using a reusable catalyst. researchgate.net While not directly for the target molecule, this demonstrates the feasibility of solvent-free conditions for related cyclohexenone derivatives.

Catalyst-free methods are also highly desirable as they simplify purification and avoid the use of potentially toxic or expensive catalysts. Research has shown that the epoxidation of cyclohexene (B86901) can proceed without any added catalyst in a continuous flow reactor, highlighting the potential for catalyst-free transformations under the right process conditions. beilstein-journals.org

Use of Renewable Reagents and Feedstocks

The utilization of renewable feedstocks is a cornerstone of sustainable chemistry. Instead of relying on finite petrochemical resources, researchers are exploring biomass-derived starting materials. Anisole, which can be derived from lignin, has been used as a starting material for the synthesis of cyclohexanone derivatives. orgsyn.org Similarly, levoglucosenone, a chiral building block readily obtained from the pyrolysis of cellulose, represents a valuable renewable starting material for the synthesis of complex chiral molecules.

Application of Flow Chemistry and Continuous Processing in the Synthesis of this compound

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward automation and scale-up. vapourtec.comresearchgate.netyoutube.com

Furthermore, the epoxidation of cyclohexene has been successfully demonstrated in a continuous flow system, achieving high yield and selectivity in a very short residence time. beilstein-journals.org This is particularly relevant as epoxidation could be a key step in the functionalization of a cyclohexene precursor to introduce the hydroxyethyl side chain. The efficient mixing of gas and liquid phases in flow reactors is a significant advantage for reactions involving gaseous reagents like oxygen. beilstein-journals.org

The table below summarizes the key advantages of flow chemistry for the synthesis of cyclohexenone derivatives.

Table 2: Advantages of Flow Chemistry in Cyclohexenone Synthesis

| Feature | Advantage in Flow Chemistry | Relevance to this compound Synthesis |

| Heat Transfer | Superior heat dissipation due to high surface-area-to-volume ratio. | Allows for better control of exothermic reactions, improving safety and selectivity. |

| Mass Transfer | Enhanced mixing of reactants, especially in multiphasic systems (e.g., gas-liquid). | Beneficial for reactions like hydrogenations or oxidations. |

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or intermediates. | Enables the use of reactive intermediates that would be too dangerous to handle in large batches. |

| Scalability | Production can be scaled up by running the system for longer or by using multiple reactors in parallel. | Facilitates the transition from laboratory-scale synthesis to industrial production. |

| Automation | Flow systems can be readily automated for continuous production and process optimization. | Reduces manual labor and improves process consistency. |

This table summarizes general advantages of flow chemistry applicable to the synthesis of cyclohexenone derivatives. vapourtec.comresearchgate.netyoutube.com

Benefits of Flow Chemistry for Reaction Control and Scalability

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than a static batch reactor, offers a paradigm shift in chemical synthesis. amt.uk This technology provides exceptional control over critical reaction parameters, leading to significant process improvements. syrris.com

Enhanced Reaction Control: The primary advantage of flow chemistry lies in its superior control over reaction conditions. The high surface-area-to-volume ratio in microreactors or coiled tubes allows for extremely efficient heat transfer, enabling precise temperature management of even highly exothermic processes like Michael additions. acs.orgresearchgate.net This mitigates the formation of hot spots and reduces the occurrence of side reactions, leading to higher product purity. Furthermore, mixing in flow reactors occurs rapidly and reproducibly through diffusion or static mixers, ensuring a homogeneous reaction environment. rsc.orgtue.nl The residence time, a critical parameter determining reaction completion, is precisely controlled by the reactor volume and the pump flow rates, allowing for fine-tuning of the reaction outcome. syrris.com

Improved Safety and Scalability: Safety is inherently enhanced in flow systems because only a small volume of the reaction mixture is present in the reactor at any given moment. amt.uk This minimization of the reactive inventory is particularly beneficial when dealing with hazardous reagents or unstable intermediates that might be involved in the synthesis. researchgate.net

Reactor Design and Optimization for Specific Transformations

The choice of reactor is critical for optimizing a chemical transformation in a continuous flow setup. The design must accommodate the specific requirements of the reaction, such as the need for solid catalysts, efficient mixing, or specific residence times. For the synthesis of a cyclohexenone via a tandem Michael-aldol sequence, different reactor types can be employed and optimized. rsc.orgnih.gov

Reactors for Michael Additions: The Michael addition, the first key step in a Robinson annulation, can be effectively performed in various flow reactors. nrochemistry.comnumberanalytics.com Simple coiled tube reactors are often sufficient for homogeneous reactions. The residence time and temperature can be precisely controlled to maximize the yield of the desired 1,5-dicarbonyl intermediate. researchgate.net For reactions requiring a heterogeneous catalyst, packed-bed reactors are an excellent choice. comsol.com These reactors are columns filled with a solid-supported catalyst, such as a basic resin, which facilitates the reaction as the reagent stream flows through it. researchgate.net This design simplifies product purification, as the catalyst is retained within the reactor. Fluid bed reactors, where the reactant stream keeps the catalyst particles suspended, can also be used and are particularly advantageous for preventing clogging. researchgate.net

Reactors for Aldol Condensations: The subsequent intramolecular aldol condensation can also be performed in flow. For base-catalyzed cyclization, the intermediate from the Michael addition can be passed through a heated coil to provide the necessary activation energy and residence time for the ring closure and subsequent dehydration. researchgate.net

When heterogeneous catalysts are used, packed-bed reactors are again highly effective. For instance, studies on the aldol condensation of acetaldehyde (B116499) have demonstrated the successful use of a fixed-bed reactor containing a cation exchange resin (Amberlyst-15). acs.org A crucial optimization in this context was the use of side-injection of one reactant along the reactor length. This strategy maintains a low concentration of the reactive aldehyde, which was found to suppress side product formation and extend the catalyst's lifetime significantly. acs.org For asymmetric aldol reactions, microreactors containing immobilized organocatalysts, such as proline derivatives bound to a polymer gel, have been developed. nih.govchemistryviews.org These systems allow for the continuous production of chiral products with high yield and enantioselectivity, demonstrating long-term stability. chemistryviews.org

Detailed Research Findings

The following tables summarize research findings for Michael additions and aldol condensations conducted in continuous flow systems, illustrating the typical parameters and outcomes.

Table 1: Continuous Flow Michael Addition Research Findings

| Reactants | Catalyst/Base | Reactor Type | Temperature (°C) | Residence Time | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| Methyl 1-oxoindan-2-carboxylate + Methyl vinyl ketone | Amberlyst A21 | Fluid Bed | 50 | Not specified | High Yield | researchgate.net |

| Aldehydes + trans-Nitroalkenes | Resin-immobilized prolinol derivative | Packed-Bed | Room Temp | ~20 hours (calculated from flow rate) | Quantitative Conversion | researchgate.net |

| Dimethylmalonate + p-Fluorocinnamaldehyde | Immobilized Jørgensen-Hayashi catalyst | Packed-Bed | 50 | 35 min | 68% Conversion | researchgate.net |

Table 2: Continuous Flow Aldol Condensation Research Findings

| Reactants | Catalyst | Reactor Type | Temperature (°C) | Residence Time | Yield/Selectivity | Reference |

|---|---|---|---|---|---|---|

| Acetaldehyde + Methyl ethyl ketone | Amberlyst-15 (Cation exchange resin) | Fixed-Bed | 120 | Variable | High selectivity with side injection | acs.org |

| Cyclohexanone + 4-Nitrobenzaldehyde | Gel-bound proline-amide | Microreactor with polymer dots | Room Temp | Minutes | Good to quantitative yield | chemistryviews.org |

| Various Aldehydes + Ketones | Immobilized Proline | Microreactor | 60 | 48 hours | High yield and ee | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3 2 Hydroxyethyl 2 Cyclohexenone

Reactions of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone is an electrophilic functional group that undergoes two main types of addition reactions: conjugate addition to the β-carbon and direct addition to the carbonyl carbon. Its reactivity is influenced by the electron-withdrawing nature of the carbonyl group, which polarizes the double bond.

Nucleophilic Conjugate Addition (Michael) Reactions

The Michael reaction, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. libretexts.org It involves the addition of a nucleophile to the β-carbon of the conjugated system. This reaction is thermodynamically favored due to the formation of a stable enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. buchler-gmbh.comorganic-chemistry.org The presence of the 3-(2-hydroxyethyl) substituent can influence the stereochemical outcome of these additions.

A wide array of nucleophiles can participate in Michael additions to cyclohexenone systems. These include soft nucleophiles such as enolates, amines, thiols, and organocuprates. The choice of nucleophile and reaction conditions can be tailored to achieve specific synthetic goals. For instance, the use of chiral catalysts can induce enantioselectivity in the addition. While specific studies on 3-(2-hydroxyethyl)-2-cyclohexenone are not prevalent, research on analogous 3-substituted cyclohexenones demonstrates the versatility of this reaction. For example, enantioselective organocatalytic phospha-Michael additions have been successfully performed on 3-substituted cyclohex-2-en-1-ones. buchler-gmbh.com

The general mechanism for a base-catalyzed Michael addition is as follows:

Deprotonation of the nucleophile to form a potent nucleophile.

Nucleophilic attack at the β-carbon of the cyclohexenone ring.

Protonation of the resulting enolate to give the final product.

The table below illustrates the types of nucleophiles commonly used in Michael additions with cyclohexenone derivatives.

| Nucleophile Type | Example | Product Type |

| Organocuprates | (CH₃)₂CuLi | 3-Methyl-3-(2-hydroxyethyl)cyclohexanone |

| Enolates | Malonic esters | 3-(Dialkoxycarbonylmethyl)-3-(2-hydroxyethyl)cyclohexanone derivative |

| Amines | Diethylamine | 3-(Diethylamino)-3-(2-hydroxyethyl)cyclohexanone |

| Thiols | Thiophenol | 3-(Phenylthio)-3-(2-hydroxyethyl)cyclohexanone |

| Phosphines | Diphenylphosphine oxide | 3-(Diphenylphosphoryl)-3-(2-hydroxyethyl)cyclohexanone buchler-gmbh.com |

This table is illustrative and based on the general reactivity of cyclohexenones.

The 2-hydroxyethyl substituent on the cyclohexenone ring provides a handle for intramolecular reactions. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This internal nucleophile can then attack the β-carbon of the enone system in an intramolecular Michael addition. This process, if successful, would lead to the formation of a bicyclic ether. Such intramolecular cyclizations are pivotal in the synthesis of complex polycyclic structures.

Furthermore, the hydroxyethyl (B10761427) side chain can be modified to contain other nucleophilic centers, which can then participate in intramolecular Michael additions, leading to various annulation products. For instance, conversion of the hydroxyl group to a malonate ester followed by base-induced cyclization would result in the formation of a fused bicyclic system. Tandem reactions, such as a Michael addition followed by an intramolecular aldol (B89426) condensation (Robinson annulation) or a Wittig reaction, are powerful strategies for building complex ring systems. organic-chemistry.org

Pericyclic Reactions: Diels-Alder Cycloadditions and Related Processes

The α,β-unsaturated double bond of this compound can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. libretexts.orgucalgary.ca The reactivity of the cyclohexenone as a dienophile is enhanced by the electron-withdrawing carbonyl group. ucalgary.calibretexts.org These reactions are typically concerted, proceeding through a cyclic transition state, which imparts a high degree of stereospecificity. libretexts.orgucalgary.ca

The stereochemical outcome of a Diels-Alder reaction is highly predictable. The relative stereochemistry of the substituents on both the diene and the dienophile is retained in the product. ucalgary.camasterorganicchemistry.com When a cyclic dienophile like a cyclohexenone reacts with a diene, two diastereomeric products, endo and exo, can be formed. The endo product is generally favored due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene in the transition state. libretexts.orglibretexts.org

Computational studies on related systems, such as 3-substituted cyclopropenes, have shown that the nature and position of substituents can significantly influence both facial and endo-exo selectivity. nih.gov For this compound, the substituent at the 3-position is expected to influence the approach of the diene, potentially leading to diastereoselective outcomes. Studies on the Diels-Alder reactions of 2-cyclohexenones with cyclopentadiene (B3395910) have provided insights into the factors governing endo diastereoselectivity. acs.org

The following table summarizes the expected stereochemical outcomes in Diels-Alder reactions involving substituted cyclohexenones.

| Diene | Dienophile | Predominant Product Stereochemistry | Key Factors |

| 1,3-Butadiene | cis-Disubstituted Alkene | cis-Product | Stereospecificity masterorganicchemistry.com |

| 1,3-Butadiene | trans-Disubstituted Alkene | trans-Product | Stereospecificity masterorganicchemistry.com |

| Cyclopentadiene | 2-Cyclohexenone | endo-Adduct | Secondary Orbital Overlap libretexts.org |

This table is based on general principles of Diels-Alder stereoselectivity.

The hetero-Diels-Alder reaction is a variation where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as nitrogen or oxygen. This provides a powerful route to heterocyclic six-membered rings. The α,β-unsaturated ketone moiety of this compound can potentially react with heterodienes. For example, reaction with a 1-aza-1,3-butadiene could lead to the formation of a tetrahydropyridine (B1245486) derivative fused to the cyclohexanone (B45756) ring. The regioselectivity of such reactions is governed by the electronic properties of both the diene and the dienophile.

Photochemical Transformations of the Enone System

The α,β-unsaturated ketone, or enone, chromophore in this compound is susceptible to various photochemical reactions upon absorption of ultraviolet light. These transformations are initiated by the excitation of the enone to a short-lived singlet excited state (S1), which then typically undergoes efficient intersystem crossing (ISC) to a more stable triplet excited state (T1). nih.gov This triplet species is the key reactive intermediate in many of the subsequent cycloadditions and rearrangements. nih.gov

The [2+2] photocycloaddition is a characteristic reaction of enones, leading to the formation of a cyclobutane (B1203170) ring. This transformation can occur either intermolecularly with a separate alkene or intramolecularly if an alkene is tethered to the cyclohexenone core. nih.govrsc.org

Intermolecular Reactions: In an intermolecular [2+2] photocycloaddition, the triplet-excited enone reacts with a ground-state alkene to form a cyclobutane adduct. nih.govwikipedia.org These reactions have been extensively used in the synthesis of complex natural products. nih.gov For instance, the photocycloaddition of a simple 2-cyclohexenone with an olefin, often mediated by a Lewis acid to enhance stereoselectivity, can produce cyclobutane products in moderate to good yields. nih.gov The regioselectivity of the addition (head-to-head vs. head-to-tail) is a critical aspect of these reactions. nsf.gov

Intramolecular Reactions: If the hydroxyethyl side chain of this compound were modified to contain an alkene, an intramolecular [2+2] photocycloaddition could be envisioned. The regioselectivity of such reactions is largely dictated by the length of the tether connecting the alkene to the enone. rsc.orgscilit.com Depending on how the tethered olefins approach each other, the reaction can yield either a "straight" or a "crossed" product, leading to complex bridged skeletons. rsc.orgrsc.org Enantioselective versions of these reactions have been developed using chiral Lewis acids as catalysts. rsc.orgrsc.org

Table 1: Examples of [2+2] Photocycloaddition Reactions with Cyclohexenone Derivatives

| Enone Reactant | Alkene Reactant | Catalyst/Conditions | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 2-Cyclohexenone | 2-Methyl-1-butene | Chiral Oxazaborolidine-AlBr₃ | Intermolecular | 42-82 | 82-96 | nih.gov |

| 2-(Alkenyloxy)cyclohex-2-enones | Tethered Alkene | Chiral Rhodium Lewis Acid / Visible Light | Intramolecular (Crossed) | - | 80-94 | rsc.org |

| N-Alkyl Maleimides | Various Olefins | UVA LED (370 nm), Catalyst-Free | Intermolecular | Good to High | - | nih.gov |

| Quinolones | Electron-Deficient Alkenes | Chiral Thioxanthone / Visible Light (419 nm) | Intermolecular | Up to 79 | Up to 95 | nih.gov |

The Photo-Fries rearrangement is another photochemical process that can be relevant to derivatives of this compound. This reaction typically involves the rearrangement of a phenolic ester to a hydroxy aryl ketone. wikipedia.orgsigmaaldrich.com For the enone system, a related process can occur if the hydroxyl group is first esterified to form an enol ester.

Upon photolysis, an enol ester can undergo a 1,3-rearrangement to yield a β-diketone (the keto form of the Fries product). rsc.org The reaction proceeds through a radical mechanism, where the initial photochemical step is the homolytic cleavage of the ester bond to form a radical pair within a solvent cage. slideshare.net Recombination of these radicals at the ortho-position (relative to the original enol oxygen) leads to the final product. slideshare.net The efficiency and pathway of the Photo-Fries rearrangement can be influenced by factors such as the solvent and the wavelength of the exciting light. rsc.org While this reaction is possible, it often suffers from low yields, limiting its use in commercial applications. wikipedia.org

Reactions Involving the Primary Alcohol Functionality of the Hydroxyethyl Side Chain

The primary alcohol on the side chain of this compound offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of reagent and reaction conditions. libretexts.org

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, milder oxidizing agents are required. Pyridinium chlorochromate (PCC) is a classic reagent for converting primary alcohols to aldehydes without further oxidation to the carboxylic acid. libretexts.org Another modern and often more efficient alternative is the Dess-Martin periodinane (DMP), which offers advantages like higher yields and less rigorous reaction conditions. libretexts.org For these partial oxidations, an excess of the alcohol is often used, and the aldehyde product is distilled off as it forms to prevent overoxidation. chemguide.co.uk The resulting compound would be (2-oxo-1-cyclohexen-1-yl)acetaldehyde.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium dichromate(VI) in acidified solution, will oxidize the primary alcohol completely to a carboxylic acid. libretexts.orgchemguide.co.uk In this process, the alcohol is first oxidized to an aldehyde, which is then rapidly oxidized further. chemguide.co.uk The reaction is typically performed by heating the alcohol under reflux with an excess of the oxidizing agent to ensure complete conversion. chemguide.co.uk This would yield (2-oxo-1-cyclohexen-1-yl)acetic acid. A variety of methods exist for the synthesis of cyclohexenone acids, including stereospecific routes involving sigmatropic rearrangements. acs.org

Table 2: Common Reagents for the Oxidation of Primary Alcohols

| Target Product | Reagent | Typical Conditions | Reference |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Milder conditions, anhydrous solvent | libretexts.org |

| Aldehyde | Dess-Martin Periodinane (DMP) | Milder conditions, higher yields | libretexts.org |

| Carboxylic Acid | Potassium Dichromate(VI) / H₂SO₄ | Excess oxidant, heating under reflux | libretexts.orgchemguide.co.uk |

| Carboxylic Acid | Hydrogen Peroxide (H₂O₂) | With suitable catalysts | d-nb.inforesearchgate.net |

The hydroxyl group is a prime site for derivatization to form esters, ethers, and, indirectly, amides.

Esterification: The most direct method for esterification is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and it is common to use the alcohol in large excess or to remove the water byproduct to drive the reaction to completion. masterorganicchemistry.commasterorganicchemistry.com Alternatively, the alcohol can be reacted with more reactive acyl chlorides or anhydrides. nih.gov

Etherification: Ethers can be synthesized through several methods. The Williamson ether synthesis involves deprotonating the alcohol with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide. google.com Other methods include acid-catalyzed dehydration or reductive etherification, which involves reacting the alcohol with an aldehyde or ketone in the presence of a reducing agent. researchgate.netnih.gov Iron-catalyzed dehydrative etherification directly from two different alcohols has also been reported. acs.org

Amidation: Amidation is typically achieved in a two-step process. First, the primary alcohol of this compound is oxidized to the corresponding carboxylic acid, (2-oxo-1-cyclohexen-1-yl)acetic acid. This acid is then activated (e.g., converted to an acyl chloride or activated with a coupling agent) and reacted with an amine to form the desired amide.

The primary alcohol can undergo dehydration (elimination of a water molecule) to form an alkene. This reaction is typically acid-catalyzed and performed at elevated temperatures. Dehydration of this compound would yield 3-vinyl-2-cyclohexenone. nih.gov This product, containing a conjugated diene system, is itself a versatile intermediate for further reactions, such as Diels-Alder cycloadditions, where it can act as the diene component.

Compound Index

| Compound Name | Functional Groups |

| This compound | Enone, Primary Alcohol |

| (2-oxo-1-cyclohexen-1-yl)acetaldehyde | Enone, Aldehyde |

| (2-oxo-1-cyclohexen-1-yl)acetic acid | Enone, Carboxylic Acid |

| 3-Vinyl-2-cyclohexenone | Conjugated Diene, Ketone |

| 2-Cyclohexenone | Enone |

| β-Diketone | Diketone |

| Phenolic Ester | Phenol, Ester |

| Hydroxy Aryl Ketone | Phenol, Ketone |

| Cyclobutane | Alkane (cyclic) |

| Enol Ester | Enol, Ester |

| Acyl Chloride | Acyl Halide |

| Amide | Amide |

| Ether | Ether |

| Ester | Ester |

***"}

This article explores the chemical behavior of this compound, focusing on the distinct reactivity of its two primary functional groups: the enone system and the primary alcohol on the hydroxyethyl side chain. The discussion is divided into the photochemical transformations of the cyclic enone and the various reactions involving the alcohol functionality.

Photochemical Transformations of the Enone System

The α,β-unsaturated ketone, or enone, chromophore in this compound is susceptible to various photochemical reactions upon absorption of ultraviolet light. These transformations are initiated by the excitation of the enone to a short-lived singlet excited state (S1), which then typically undergoes efficient intersystem crossing (ISC) to a more stable triplet excited state (T1). nih.gov This triplet species is the key reactive intermediate in many of the subsequent cycloadditions and rearrangements. nih.gov

[2+2] Photocycloadditions

The [2+2] photocycloaddition is a characteristic reaction of enones, leading to the formation of a cyclobutane ring. This transformation can occur either intermolecularly with a separate alkene or intramolecularly if an alkene is tethered to the cyclohexenone core. nih.govrsc.org

Intermolecular Reactions: In an intermolecular [2+2] photocycloaddition, the triplet-excited enone reacts with a ground-state alkene to form a cyclobutane adduct. nih.govwikipedia.org These reactions have been extensively used in the synthesis of complex natural products. nih.gov For instance, the photocycloaddition of a simple 2-cyclohexenone with an olefin, often mediated by a Lewis acid to enhance stereoselectivity, can produce cyclobutane products in moderate to good yields. nih.gov The regioselectivity of the addition (head-to-head vs. head-to-tail) is a critical aspect of these reactions. nsf.gov

Intramolecular Reactions: If the hydroxyethyl side chain of this compound were modified to contain an alkene, an intramolecular [2+2] photocycloaddition could be envisioned. The regioselectivity of such reactions is largely dictated by the length of the tether connecting the alkene to the enone. rsc.orgscilit.com Depending on how the tethered olefins approach each other, the reaction can yield either a "straight" or a "crossed" product, leading to complex bridged skeletons. rsc.orgrsc.org Enantioselective versions of these reactions have been developed using chiral Lewis acids as catalysts. rsc.orgrsc.org

Table 1: Examples of [2+2] Photocycloaddition Reactions with Cyclohexenone Derivatives

| Enone Reactant | Alkene Reactant | Catalyst/Conditions | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 2-Cyclohexenone | 2-Methyl-1-butene | Chiral Oxazaborolidine-AlBr₃ | Intermolecular | 42-82 | 82-96 | nih.gov |

| 2-(Alkenyloxy)cyclohex-2-enones | Tethered Alkene | Chiral Rhodium Lewis Acid / Visible Light | Intramolecular (Crossed) | - | 80-94 | rsc.org |

| N-Alkyl Maleimides | Various Olefins | UVA LED (370 nm), Catalyst-Free | Intermolecular | Good to High | - | nih.gov |

| Quinolones | Electron-Deficient Alkenes | Chiral Thioxanthone / Visible Light (419 nm) | Intermolecular | Up to 79 | Up to 95 | nih.gov |

Photo-Fries Rearrangements and Related Processes

The Photo-Fries rearrangement is another photochemical process that can be relevant to derivatives of this compound. This reaction typically involves the rearrangement of a phenolic ester to a hydroxy aryl ketone. wikipedia.orgsigmaaldrich.com For the enone system, a related process can occur if the hydroxyl group is first esterified to form an enol ester.

Upon photolysis, an enol ester can undergo a 1,3-rearrangement to yield a β-diketone (the keto form of the Fries product). rsc.org The reaction proceeds through a radical mechanism, where the initial photochemical step is the homolytic cleavage of the ester bond to form a radical pair within a solvent cage. slideshare.net Recombination of these radicals at the ortho-position (relative to the original enol oxygen) leads to the final product. slideshare.net The efficiency and pathway of the Photo-Fries rearrangement can be influenced by factors such as the solvent and the wavelength of the exciting light. rsc.org While this reaction is possible, it often suffers from low yields, limiting its use in commercial applications. wikipedia.org

Reactions Involving the Primary Alcohol Functionality of the Hydroxyethyl Side Chain

The primary alcohol on the side chain of this compound offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of reagent and reaction conditions. libretexts.org

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, milder oxidizing agents are required. Pyridinium chlorochromate (PCC) is a classic reagent for converting primary alcohols to aldehydes without further oxidation to the carboxylic acid. libretexts.org Another modern and often more efficient alternative is the Dess-Martin periodinane (DMP), which offers advantages like higher yields and less rigorous reaction conditions. libretexts.org For these partial oxidations, an excess of the alcohol is often used, and the aldehyde product is distilled off as it forms to prevent overoxidation. chemguide.co.uk The resulting compound would be (2-oxo-1-cyclohexen-1-yl)acetaldehyde.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium dichromate(VI) in acidified solution, will oxidize the primary alcohol completely to a carboxylic acid. libretexts.orgchemguide.co.uk In this process, the alcohol is first oxidized to an aldehyde, which is then rapidly oxidized further. chemguide.co.uk The reaction is typically performed by heating the alcohol under reflux with an excess of the oxidizing agent to ensure complete conversion. chemguide.co.uk This would yield (2-oxo-1-cyclohexen-1-yl)acetic acid. A variety of methods exist for the synthesis of cyclohexenone acids, including stereospecific routes involving sigmatropic rearrangements. acs.org

Table 2: Common Reagents for the Oxidation of Primary Alcohols

| Target Product | Reagent | Typical Conditions | Reference |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Milder conditions, anhydrous solvent | libretexts.org |

| Aldehyde | Dess-Martin Periodinane (DMP) | Milder conditions, higher yields | libretexts.org |

| Carboxylic Acid | Potassium Dichromate(VI) / H₂SO₄ | Excess oxidant, heating under reflux | libretexts.orgchemguide.co.uk |

| Carboxylic Acid | Hydrogen Peroxide (H₂O₂) | With suitable catalysts | d-nb.inforesearchgate.net |

Derivatization: Esterification, Etherification, and Amidation

The hydroxyl group is a prime site for derivatization to form esters, ethers, and, indirectly, amides.

Esterification: The most direct method for esterification is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and it is common to use the alcohol in large excess or to remove the water byproduct to drive the reaction to completion. masterorganicchemistry.commasterorganicchemistry.com Alternatively, the alcohol can be reacted with more reactive acyl chlorides or anhydrides. nih.gov

Etherification: Ethers can be synthesized through several methods. The Williamson ether synthesis involves deprotonating the alcohol with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide. google.com Other methods include acid-catalyzed dehydration or reductive etherification, which involves reacting the alcohol with an aldehyde or ketone in the presence of a reducing agent. researchgate.netnih.gov Iron-catalyzed dehydrative etherification directly from two different alcohols has also been reported. acs.org

Amidation: Amidation is typically achieved in a two-step process. First, the primary alcohol of this compound is oxidized to the corresponding carboxylic acid, (2-oxo-1-cyclohexen-1-yl)acetic acid. This acid is then activated (e.g., converted to an acyl chloride or activated with a coupling agent) and reacted with an amine to form the desired amide.

Dehydration Reactions and Subsequent Transformations

The primary alcohol can undergo dehydration (elimination of a water molecule) to form an alkene. This reaction is typically acid-catalyzed and performed at elevated temperatures. Dehydration of this compound would yield 3-vinyl-2-cyclohexenone. nih.gov This product, containing a conjugated diene system, is itself a versatile intermediate for further reactions, such as Diels-Alder cycloadditions, where it can act as the diene component.

Intramolecular Cyclization and Rearrangement Reactions of this compound

The proximate positioning of the nucleophilic hydroxyl group and the electrophilic cyclohexenone ring in this compound facilitates a variety of intramolecular reactions, leading to the formation of new heterocyclic structures.

Lactonization and Formation of Fused Heterocycles

The intramolecular reaction between the hydroxyl group and the carbonyl system can lead to the formation of lactones and other fused heterocyclic compounds. While direct experimental data for the lactonization of this compound is not extensively documented in readily available literature, the principles of intramolecular cyclization of hydroxy acids and related compounds provide a strong basis for predicting its behavior. The formation of a δ-lactone through the cyclization of a corresponding 5-hydroxy acid is a well-established process in organic synthesis. wikipedia.orgcolumbia.edu This transformation typically involves the intramolecular attack of the hydroxyl group on the activated carbonyl carbon.

In a related context, the acid-catalyzed cyclization of γ,δ-unsaturated esters containing a hydroxyl group in the presence of an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) leads to the formation of δ-hydroxy-γ-lactones. mdpi.com This suggests that under appropriate acidic or oxidative conditions, this compound could undergo cyclization. The likely product would be a fused bicyclic ether or lactone, such as a hexahydro-2H-chromen-5-one derivative. The formation of such bicyclic ethers from related hydroxyalkyl cyclohexenones has been reported. acs.org

The following table outlines a plausible, though not experimentally verified for this specific substrate, reaction pathway for the formation of a fused heterocycle from this compound based on analogous reactions.

| Reactant | Reagents and Conditions | Product | Plausible Mechanism |

| This compound | Acid catalyst (e.g., H₂SO₄), heat | 2,3,4,6,7,8-Hexahydro-2H-chromen-5-one | Protonation of the carbonyl oxygen activates the ring for intramolecular nucleophilic attack by the hydroxyl group, followed by dehydration. |

Transannular Reactions

Transannular reactions are intramolecular reactions that occur between two non-adjacent atoms in a cyclic molecule. These reactions are most common in medium-sized rings (8-11 atoms) where ring strain brings distant parts of the ring into close proximity. wikipedia.org For a six-membered ring like cyclohexenone, classical transannular reactions are not expected to be a major reaction pathway due to the relatively rigid and strain-free chair and boat conformations. The distance between the C3 side chain and other ring positions is generally too large for efficient intramolecular interaction, other than the cyclization pathways discussed above. Therefore, specific investigations into transannular reactions of this compound are not prevalent in the chemical literature.

Electrophilic Additions and Substitutions on the Cyclohexenone Ring

The electron-deficient nature of the double bond in the cyclohexenone ring, due to the electron-withdrawing effect of the conjugated carbonyl group, makes it susceptible to attack by nucleophiles rather than electrophiles. However, the enol ether tautomer, which can be formed under certain conditions, or derivatives where the hydroxyl group is converted to an alkoxy group, can undergo electrophilic attack. For instance, 3-ethoxy-2-cyclohexenone is a known intermediate for the synthesis of 3-alkyl or aryl-2-cyclohexenones via the addition of organometallic reagents. chemicalbook.comsigmaaldrich.comscbt.com

Electrophilic aromatic substitution is a key reaction for benzene (B151609) and its derivatives, but the principles can be extended to other unsaturated systems. nih.govresearchgate.netlibretexts.org The reactivity of the cyclohexenone ring towards electrophiles is generally low. However, reactions such as halogenation can occur, typically requiring a catalyst to activate the halogen. openstax.org For example, the bromination of benzene requires a Lewis acid catalyst like FeBr₃. openstax.org

While specific data for electrophilic additions to this compound is scarce, we can infer its likely reactivity based on related systems. The presence of the hydroxyethyl group might influence the regioselectivity of any potential electrophilic attack.

| Reactant | Reagent | Expected Product(s) | Mechanistic Consideration |

| This compound | Br₂ / FeBr₃ | Bromo-substituted derivatives | The electron-withdrawing nature of the carbonyl group deactivates the ring towards electrophilic attack, making harsh conditions necessary. The position of bromination would be influenced by both steric and electronic factors of the hydroxyethyl group and the ketone. |

| 3-Ethoxy-2-cyclohexenone | Electrophile (E⁺) | 2- or 4-substituted cyclohexenone | The alkoxy group is activating and directs electrophiles to the ortho and para positions (C2 and C4 of the ring). nsf.gov |

Radical Reactions and Reductive Transformations of this compound

The double bond in this compound can participate in radical reactions. Radical cyclizations, in particular, are powerful methods for forming cyclic compounds. mdpi.comprinceton.edu These reactions typically involve the generation of a radical which then adds intramolecularly to a multiple bond. nih.govacs.org In the case of this compound, a radical could be generated on the side chain, which could then cyclize onto the cyclohexenone ring.

Reductive transformations of the cyclohexenone moiety are also significant. Catalytic hydrogenation can reduce the carbon-carbon double bond, the carbonyl group, or both, depending on the catalyst and reaction conditions. For example, selective hydrogenation of cyclohexenone to cyclohexanone has been achieved using iron-ruthenium nanoparticles. rsc.org The presence of the hydroxyl group in this compound could influence the stereoselectivity of such reductions. Reductive cleavage of the C-O bond in the potential bicyclic ether products is also a possible transformation under specific conditions. nih.govresearchgate.netunacademy.comwikipedia.orgresearchgate.net

The following table summarizes potential radical and reductive reactions based on general principles and studies of related compounds.

| Reaction Type | Reagents and Conditions | Potential Product(s) | Mechanistic Insights |

| Radical Cyclization | Radical initiator (e.g., AIBN), H-donor (e.g., Bu₃SnH) | Bicyclic products | A radical generated on the side chain could undergo 5-exo or 6-endo cyclization onto the double bond. |

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C, PtO₂, Rh@SILP) | 3-(2-Hydroxyethyl)cyclohexanone, 3-(2-Hydroxyethyl)cyclohexanol | The choice of catalyst and conditions determines the extent of reduction (C=C, C=O, or both). princeton.edunih.gov |

| Reductive Cyclization | Reducing agent (e.g., SmI₂) | Bicyclic alcohols | The ketone can be reduced to a ketyl radical, which then initiates cyclization with the double bond. |

Theoretical and Computational Studies of 3 2 Hydroxyethyl 2 Cyclohexenone

Computational Elucidation of Reaction Mechanisms and Transition States

The reactivity of α,β-unsaturated ketones like 3-(2-Hydroxyethyl)-2-cyclohexenone is often explored through reactions such as Michael additions and cycloadditions. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to unravel the intricate details of these reaction pathways. nih.gov

Energy Profiles for Key Transformations (e.g., Michael Addition, Cycloadditions)

To understand reactions like the Michael addition on this compound, researchers would typically construct a detailed energy profile. This involves calculating the potential energy of the system as the reactants progress to products through a transition state. For instance, in a Michael reaction, the nucleophilic addition of a carbanion to the β-carbon of the cyclohexenone ring would be modeled. youtube.com The energy profile would reveal whether the reaction is thermodynamically favorable (i.e., the products are lower in energy than the reactants) and provide insights into the reaction kinetics.

Similarly, for cycloaddition reactions, such as a [4+2] Diels-Alder or a [2+2] cycloaddition, computational models would map the energy landscape. libretexts.orguchicago.edu These profiles are crucial for predicting the feasibility of a reaction and the stability of the resulting cyclic adducts. Without specific studies on this compound, no such energy profiles can be presented.

Transition State Characterization and Activation Energy Determination

A critical aspect of computational reaction mechanism studies is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. youtube.com For this compound, this would involve sophisticated algorithms to locate the saddle point on the potential energy surface for reactions like the Michael addition or cycloadditions. nih.govnih.gov

Once located, the geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Frequency calculations are then performed to confirm that it is a true transition state, characterized by a single imaginary frequency. The energy difference between the reactants and the transition state defines the activation energy (Ea), a key determinant of the reaction rate. Lower activation energies imply faster reactions. For example, a study on a phospha-Michael addition to a general "3-substituted cyclohex-2-en-1-one" framework exists, but it does not provide computational details or focus on the hydroxyethyl-substituted variant. buchler-gmbh.com

Table 1: Hypothetical Activation Energies for Key Transformations of this compound

| Transformation | Reactant(s) | Nucleophile/Diene | Activation Energy (kcal/mol) |

| Michael Addition | This compound | Dimethyl malonate anion | Data not available |

| [4+2] Cycloaddition | This compound | Butadiene | Data not available |

| [2+2] Cycloaddition | This compound | Ethylene | Data not available |

| Phospha-Michael Addition | This compound | Diphenylphosphine oxide | Data not available |

This table is for illustrative purposes only. The values are hypothetical as no published data exists.

In Silico Prediction of Reactivity and Selectivity in Novel Transformations

Computational tools can forecast how a molecule might behave in new, un-tested reactions. This predictive power is invaluable for designing new synthetic routes. Methods like Quantitative Structure-Activity Relationship (QSAR) and the analysis of frontier molecular orbitals (HOMO and LUMO) are commonly employed. mdpi.comsapub.org

For this compound, one could computationally screen a library of reactants to predict the outcomes of various transformations. For example, in silico models could predict its susceptibility to different nucleophiles or its regioselectivity in cycloaddition reactions. These predictions are often based on calculated electronic properties, such as electrostatic potential maps, which highlight electron-rich and electron-poor regions of the molecule. However, no such predictive studies for this specific compound have been published.

Computational Spectroscopic Studies for Structural Dynamics and Intermolecular Interactions

Beyond static properties, computational methods can simulate the dynamic behavior of molecules and their interactions with their environment. Molecular Dynamics (MD) simulations, for instance, can track the movements of atoms over time, providing insights into conformational changes and intermolecular interactions, such as hydrogen bonding involving the hydroxyethyl (B10761427) group. mdpi.comjohannesfeist.eu

Advanced computational techniques can also predict spectroscopic data (e.g., NMR, IR) with high accuracy. While basic spectral prediction is common, more sophisticated studies can analyze how spectral features change due to dynamic processes or interactions with solvent molecules. This can help in understanding the solution-state structure and behavior of this compound. Regrettably, no such advanced computational spectroscopic studies for this compound are available in the literature.

Applications of 3 2 Hydroxyethyl 2 Cyclohexenone in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecules

The chemical reactivity of 3-(2-hydroxyethyl)-2-cyclohexenone allows it to serve as a foundational unit in the assembly of more intricate molecules. eurekalert.orgeurekalert.org Organic chemists utilize such "building blocks" to piece together complex structures in a more efficient and controlled manner. eurekalert.orgsciencedaily.com The enone moiety of this compound is susceptible to conjugate addition reactions, while the hydroxyl group can be readily transformed into other functional groups or used as a handle for further synthetic elaborations. This dual reactivity is a key feature that allows for the strategic and sequential introduction of new functionalities and ring systems.

The development of new synthetic methods often focuses on creating versatile building blocks that can be easily modified to generate a wide array of derivatives. chemrxiv.org The ability to introduce functionality at both the α,β-unsaturated ketone and the hydroxyethyl (B10761427) side chain of this compound exemplifies this principle, providing a platform for creating diverse molecular scaffolds.

Role as a Key Intermediate in Natural Product Total Synthesis

The total synthesis of natural products, which are often complex molecules with significant biological activity, represents a major challenge in organic chemistry. nih.gov The use of well-defined, functionalized building blocks is a cornerstone of modern synthetic strategy. elsevierpure.com this compound and its derivatives have proven to be valuable intermediates in the synthesis of a variety of natural products. nih.govresearchgate.net

The synthesis of complex natural products often involves the assembly of multiple chiral centers and intricate ring systems. nih.gov The cyclohexenone core of this compound provides a scaffold that can be elaborated upon to construct these features. Its inherent functionality allows for the introduction of stereocenters with a high degree of control, a critical aspect of synthesizing biologically active molecules.

Synthesis of Terpenoids and Steroids Utilizing Cyclohexenone Derivatives

Terpenoids and steroids are major classes of natural products with diverse biological functions and complex polycyclic structures. slideshare.netnih.govnih.gov The synthesis of these molecules often relies on strategies that can efficiently construct their characteristic ring systems. grantome.comuzh.ch Cyclohexenone derivatives are valuable precursors in these synthetic endeavors. elsevierpure.com

Biomimetic polyene cyclizations, a powerful strategy for steroid synthesis, often utilize starting materials that can generate a cascade of ring-forming reactions. grantome.com While direct use of this compound in this specific context is not extensively documented, the broader class of functionalized cyclohexenones serves as a testament to the utility of this structural motif in accessing complex terpenoid and steroid skeletons. researchgate.net The ability to pre-install functionality, such as the hydroxyethyl group, provides a handle for further transformations after the core polycyclic structure is assembled.

Precursor for Complex Polycyclic Systems

The construction of polycyclic frameworks is a central theme in the synthesis of complex organic molecules. nih.gov The cyclohexenone unit within this compound can serve as a dienophile or a Michael acceptor, enabling its participation in a variety of cycloaddition and annulation reactions to build fused and bridged ring systems.

For instance, the enone functionality can undergo Diels-Alder reactions with dienes to form bicyclic systems. Subsequent intramolecular reactions, potentially involving the hydroxyethyl side chain, can then lead to the formation of more complex polycyclic architectures. This step-wise construction allows for the controlled assembly of intricate molecular frameworks found in many natural products.

Access to Optically Active Natural Product Analogues

The synthesis of natural product analogues, which are structurally related to the parent natural product, is crucial for understanding their mechanism of action and for developing new therapeutic agents. The ability to synthesize these analogues in an optically active form is often essential for their biological activity.

Starting from a chiral, non-racemic version of this compound, or by introducing chirality early in the synthetic sequence, it is possible to generate a wide range of optically active natural product analogues. The functional handles on the molecule allow for systematic modifications, leading to a library of related compounds that can be screened for improved biological properties. The development of asymmetric synthetic methods, such as enantioselective aldol (B89426) reactions, provides a powerful tool for accessing these chiral building blocks. nih.gov

Participation in Cascade and Multicomponent Reactions for Scaffold Diversity

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bond-forming events occur in a single synthetic operation without the need to isolate intermediates. wikipedia.org These reactions are highly efficient in terms of atom economy and can rapidly generate molecular complexity from simple starting materials. ub.edu Multicomponent reactions, where three or more starting materials come together in a single reaction vessel to form a product that contains portions of all the reactants, also contribute significantly to scaffold diversity. nih.gov

The bifunctional nature of this compound makes it an ideal candidate for participation in such reactions. For example, the enone moiety can undergo a Michael addition, and the resulting enolate can then participate in an intramolecular aldol reaction with a tethered aldehyde, which could be derived from the hydroxyethyl side chain. This would constitute a cascade sequence leading to a bicyclic product. Such strategies allow for the rapid construction of diverse and complex molecular scaffolds from a single, versatile starting material. nih.gov

Precursor for the Synthesis of Novel Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. The development of new methods for their synthesis is an active area of research.

The functional groups of this compound provide multiple opportunities for its conversion into novel heterocyclic systems. For example, reaction of the ketone with a hydrazine (B178648) derivative could lead to the formation of a pyrazole (B372694) fused to the cyclohexane (B81311) ring. Alternatively, the hydroxyethyl side chain could be modified to include a nitrogen or sulfur atom, which could then participate in an intramolecular cyclization onto the enone system to form a variety of heterocyclic structures. The versatility of this starting material allows for the exploration of new chemical space and the discovery of heterocyclic compounds with potentially interesting biological or material properties.

Applications in Materials Chemistry as a Monomer or Precursor

The presence of a reactive hydroxyl group and a polymerizable cyclic enone system makes this compound a valuable monomer or precursor in materials chemistry. Its bifunctionality allows for the synthesis of polymers with tailored properties, including thermal stability, hydrophilicity, and specialized functionalities.

The hydroxyl group can be readily modified or used as an initiation site for ring-opening polymerization of cyclic esters or ethers, leading to the formation of graft copolymers. Furthermore, the cyclohexenone ring can participate in various polymerization reactions, such as free-radical polymerization, Michael addition polymerization, and photochemical polymerization. This dual reactivity enables the creation of a diverse range of polymeric structures, including linear polymers, cross-linked networks, and functional hydrogels.

Research has demonstrated the utility of this compound in the preparation of specialty polymers. For instance, its incorporation into polymer backbones can enhance the material's adhesion to substrates, improve its dye-binding capacity, or introduce sites for post-polymerization modification. The resulting polymers find potential applications in coatings, adhesives, biomedical devices, and drug delivery systems.

A key area of interest is the development of biodegradable polymers. The ester linkage that can be formed from the hydroxyl group is susceptible to hydrolysis, offering a pathway to environmentally benign materials. By copolymerizing this compound with other monomers, the degradation rate and mechanical properties of the resulting polymer can be finely tuned.

The following table summarizes some of the key research findings on the use of this compound in materials chemistry:

| Polymerization Method | Resulting Polymer Type | Potential Applications |

| Free-Radical Polymerization | Acrylate or Methacrylate Copolymers | Coatings, Adhesives |

| Ring-Opening Polymerization | Graft Copolymers (e.g., with caprolactone) | Biodegradable plastics, Medical implants |

| Michael Addition Polymerization | Cross-linked Networks | Hydrogels, Drug delivery matrices |

| Photochemical [2+2] Cycloaddition | Photodegradable Polymers | Photoresists, Controlled-release systems |

Applications in Advanced Organic Synthesis

In the realm of advanced organic synthesis, this compound serves as a versatile starting material and intermediate for the construction of complex natural products and other biologically active molecules. Its functional groups offer multiple handles for strategic chemical transformations.

The enone moiety is a classic Michael acceptor, enabling the conjugate addition of a wide array of nucleophiles to introduce new substituents at the 3-position. This reaction is fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the ketone can be subjected to nucleophilic attack, reduction, or conversion to other functional groups.

The hydroxyethyl side chain provides another point of diversification. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a leaving group for substitution reactions. The hydroxyl group can also direct the stereochemistry of reactions on the cyclohexenone ring through intramolecular interactions.

A significant application of this compound is in the synthesis of spirocyclic and fused-ring systems. The side chain can be functionalized and then cyclized back onto the ring, leading to the formation of intricate bicyclic and tricyclic frameworks that are common motifs in natural products. For example, an intramolecular aldol condensation or a McMurry coupling could be employed to forge a new ring.

The strategic unmasking of latent functionality within the this compound framework is a powerful tool for synthetic chemists. The following table highlights some of the key transformations and their utility in organic synthesis:

| Reaction Type | Reagent/Conditions | Resulting Structure | Synthetic Utility |

| Michael Addition | Organocuprates, Amines, Thiols | 3-Substituted Cyclohexanones | Introduction of diverse functional groups |

| Aldol Condensation | Base or Acid | Bicyclic enones | Construction of fused ring systems |

| Grignard Reaction | RMgX | Tertiary alcohols | Elaboration of the carbon skeleton |

| Wittig Reaction | Ylides | Alkenes | Carbon-carbon double bond formation |

| Oxidation of Alcohol | PCC, Swern Oxidation | Aldehyde or Carboxylic Acid | Further functional group manipulation |

The strategic combination of these reactions allows for the efficient and stereocontrolled synthesis of a wide range of complex target molecules, underscoring the importance of this compound as a valuable building block in the synthetic chemist's toolbox.

Mechanistic Biological Investigations of 3 2 Hydroxyethyl 2 Cyclohexenone and Its Derivatives Non Clinical Focus

In Vitro Enzyme Interaction Studies and Mechanism of Action

The cyclohexenone scaffold is a key feature in numerous molecules that have been investigated for their interactions with various enzymes. These studies are crucial for understanding the potential mechanisms of action of this class of compounds.

Characterization of Enzyme Inhibition Kinetics and Binding Affinities (e.g., acetylcholinesterase, COX-2/LOX)

Research into cyclohexenone derivatives has revealed inhibitory activity against key enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). One study on a novel cyclohexanone (B45756) derivative, Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohexe-3-enecarboxylate (CHD), demonstrated its ability to inhibit both COX-2 and 5-LOX enzymes in vitro cardiff.ac.uk. This dual inhibition is a significant finding, as both enzymes are pivotal in the inflammatory cascade.